molecular formula C7H8N4 B14844860 2-Amino-6-(aminomethyl)isonicotinonitrile

2-Amino-6-(aminomethyl)isonicotinonitrile

Cat. No.: B14844860
M. Wt: 148.17 g/mol
InChI Key: TYNYCHJVTBXDMR-UHFFFAOYSA-N
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Description

2-Amino-6-(aminomethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H7N3 It is a derivative of isonicotinonitrile and features both amino and aminomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(aminomethyl)isonicotinonitrile can be achieved through several methods. One common approach involves the reaction of isonicotinonitrile with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(aminomethyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-6-(aminomethyl)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(aminomethyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(2-aminoethyl)isonicotinonitrile: This compound has a similar structure but with an additional ethyl group.

    2-Amino-4,6-diphenylnicotinonitrile: Another derivative with phenyl groups attached to the pyridine ring.

Uniqueness

2-Amino-6-(aminomethyl)isonicotinonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of amino and nitrile groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-amino-6-(aminomethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C7H8N4/c8-3-5-1-6(4-9)11-7(10)2-5/h1-2H,4,9H2,(H2,10,11)

InChI Key

TYNYCHJVTBXDMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)N)C#N

Origin of Product

United States

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